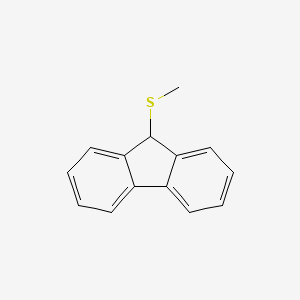
9h-Fluoren-9-yl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-9-yl methyl sulfide: is an organic compound that belongs to the class of fluorenes It is characterized by a fluorene backbone with a methyl sulfide group attached to the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yl methyl sulfide typically involves the reaction of 9H-fluoren-9-ylmethanol with a suitable sulfur-containing reagent. One common method is the reaction with thionyl chloride to form the corresponding chloromethyl derivative, which is then treated with sodium sulfide to yield the desired methyl sulfide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9H-Fluoren-9-yl methyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted fluorenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9H-Fluoren-9-yl methyl sulfide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study sulfur-containing biomolecules and their interactions within biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 9H-Fluoren-9-yl methyl sulfide involves its interaction with various molecular targets. The sulfur atom in the methyl sulfide group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
9H-Fluoren-9-ylmethyl chloroformate: Used as a reagent in organic synthesis, particularly for the protection of amine groups.
9H-Fluoren-9-ylmethyl alcohol: A precursor in the synthesis of various fluorenyl derivatives.
9H-Fluoren-9-ylmethyl ether: Used in the synthesis of ethers and other oxygen-containing compounds.
Uniqueness: 9H-Fluoren-9-yl methyl sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity compared to its oxygen or nitrogen analogs. This makes it particularly useful in reactions requiring sulfur-containing intermediates.
Eigenschaften
CAS-Nummer |
59431-17-3 |
|---|---|
Molekularformel |
C14H12S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
9-methylsulfanyl-9H-fluorene |
InChI |
InChI=1S/C14H12S/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3 |
InChI-Schlüssel |
QQTVCJWGUHEGGV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


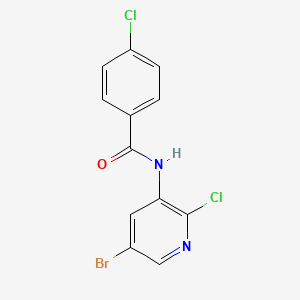
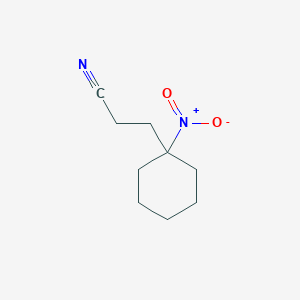
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
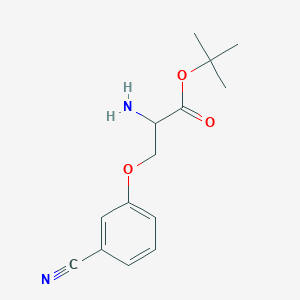
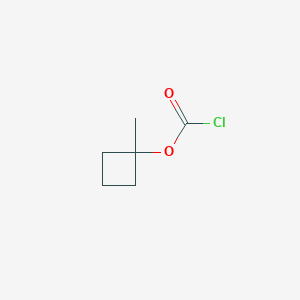
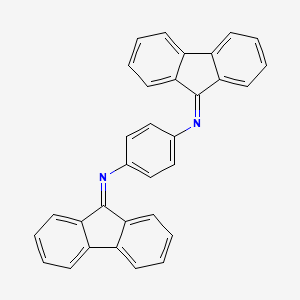
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
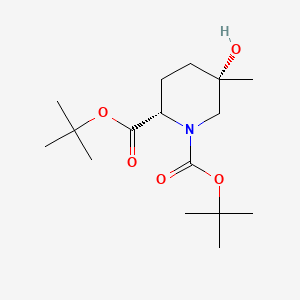
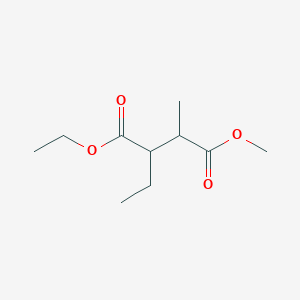
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
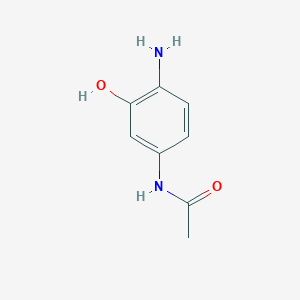

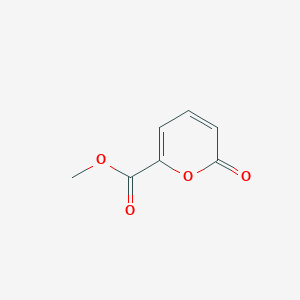
![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
